molecular formula C22H28N6O3 B2528179 9-benzyl-1-methyl-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 873076-95-0

9-benzyl-1-methyl-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No. B2528179
CAS RN: 873076-95-0
M. Wt: 424.505
InChI Key: SJXJZMWYACCUIP-UHFFFAOYSA-N
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Description

The compound 9-benzyl-1-methyl-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a synthetic molecule that appears to be related to the field of medicinal chemistry. Although the provided papers do not directly discuss this compound, they do provide insights into similar heterocyclic compounds and their potential biological activities. For instance, the first paper discusses the reaction of methyl 1-aryl-3-aroyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates with 1,3-diphenylguanidine, leading to the formation of triazaspiro derivatives with defined molecular and crystalline structures . The second paper focuses on the synthesis of a library of pyrrolidine-2,5-dione derivatives, evaluating their anticonvulsant properties, and identifying a promising compound with a morpholine moiety . These studies suggest that the compound may have been synthesized as part of a broader effort to explore the therapeutic potential of heterocyclic compounds.

Synthesis Analysis

The synthesis of related compounds involves the reaction of specific starting materials to form heterocyclic structures with potential pharmacological properties. In the context of the provided papers, the synthesis of pyrrolidine-2,5-dione derivatives was achieved, and the most promising compound was found to have a morpholine group, which is also present in the compound of interest . Although the exact synthesis of 9-benzyl-1-methyl-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is not detailed, it is likely that similar synthetic strategies and chemical reactions were employed.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is crucial for their biological activity. X-ray analysis was used to determine the molecular and crystalline structures of a related compound in the first paper . This technique would also be applicable to analyze the molecular structure of the compound , providing insights into its three-dimensional conformation and potential interaction with biological targets.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include the formation of triazaspiro derivatives and the attachment of various substituents to the pyrrolidine-2,5-dione core . These reactions are likely to influence the chemical reactivity and biological activity of the compounds. The compound of interest, with its benzyl and morpholine substituents, may have been synthesized through similar reactions, potentially involving nucleophilic substitution and cyclization steps.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds, such as solubility, melting point, and stability, are important for their pharmacological application. The papers provided do not directly discuss these properties for the compound of interest. However, the anticonvulsant activity and neurotoxicity of a related compound with a morpholine group were evaluated, indicating that such properties are significant for the compound's efficacy and safety profile . The physical and chemical properties of 9-benzyl-1-methyl-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione would need to be assessed in a similar manner to determine its suitability as a therapeutic agent.

Scientific Research Applications

Synthesis and Characterization

The synthesis of new derivatives and the characterization of their chemical structures form a foundational aspect of research into purine diones and their analogs. For instance, the synthesis and evaluation of novel N-Mannich bases derived from pyrrolidine-2,5-dione and its analogs have been studied for potential anticonvulsant properties, indicating a broad interest in the structural modification and activity assessment of related compounds (Rybka et al., 2017). Similarly, the synthesis and characterization of 9-methyl-2-morpholin-4-yl-8-substituted phenyl-1H-purine derivatives using polyphosphoric acid (PPA) as an efficient catalyst highlight the importance of developing new methodologies for creating these compounds (Sadanandam et al., 2011).

Molecular Interactions and Mechanistic Insights

Research into the molecular interactions and mechanisms of action of these compounds provides insights into their potential applications. For example, the investigation into DNA-PK inhibition and anti-platelet activity studies of 2-(N-substituted-3-aminopyridine)-substituted-1,3-benzoxazines, and related compounds, sheds light on their biological activities and potential therapeutic uses (Ihmaid et al., 2012).

Potential Anticancer Activity

The design, synthesis, and preliminary in vitro cytotoxic evaluation of dihydropyrimidine-2,4(1H,3H)-dione derivatives have been conducted to explore their potential as anticancer agents. This research aims to expand the library of compounds with promising biological activities and to understand their mechanisms of action in cancer treatment (Udayakumar et al., 2017).

Enzymatic and Biological Activity Studies

The exploration of the enzymatic and biological activities of these compounds is crucial for identifying potential therapeutic applications. Studies such as the synthesis and evaluation of anticonvulsant properties of new N-Mannich bases highlight the ongoing research into the pharmacological potential of purine diones and their derivatives (Rybka et al., 2017).

properties

IUPAC Name

9-benzyl-1-methyl-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N6O3/c1-24-19-18(20(29)28(22(24)30)11-10-25-12-14-31-15-13-25)27-9-5-8-26(21(27)23-19)16-17-6-3-2-4-7-17/h2-4,6-7H,5,8-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJXJZMWYACCUIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CCN3CCOCC3)N4CCCN(C4=N2)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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